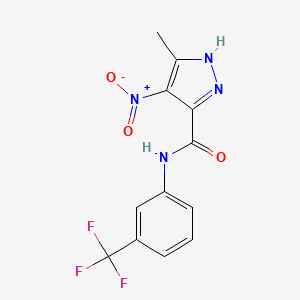
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)- typically involves multiple stepsThe reaction conditions often require the use of concentrated nitric and sulfuric acids, and the process is monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: It is used in the design of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play crucial roles in its binding affinity and reactivity. These interactions can inhibit enzyme activity or disrupt biological pathways, leading to its observed effects in various applications .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as:
1H-Pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
3-(Trifluoromethyl)pyrazole: Used in copper-catalyzed pyrazole N-arylation.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct chemical properties
Propriétés
Numéro CAS |
86927-71-1 |
|---|---|
Formule moléculaire |
C12H9F3N4O3 |
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9F3N4O3/c1-6-10(19(21)22)9(18-17-6)11(20)16-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,20)(H,17,18) |
Clé InChI |
BRNOMAVJQZGRNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


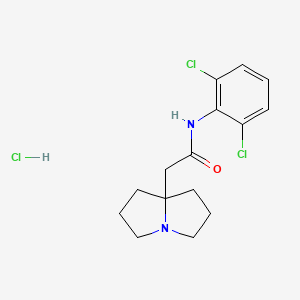
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
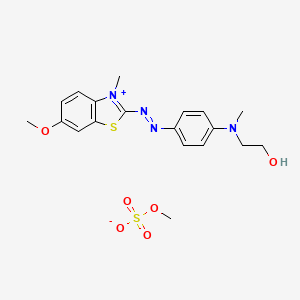

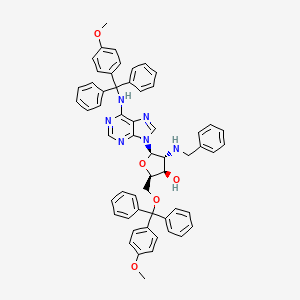
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
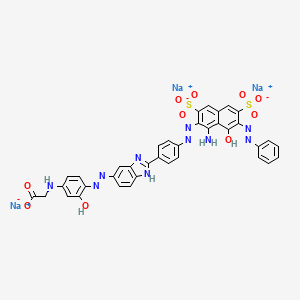

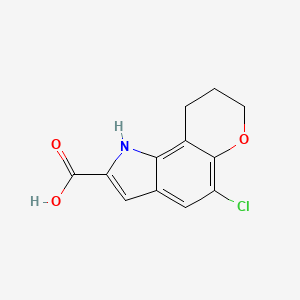
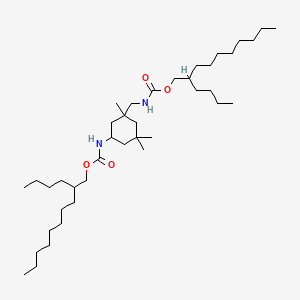
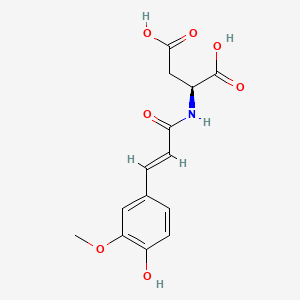
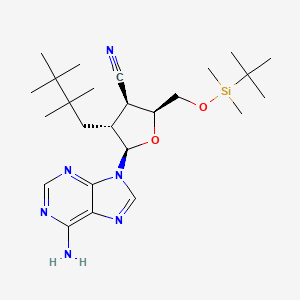
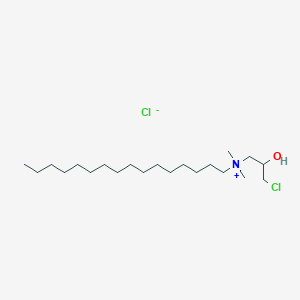
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
